Glyoxal bisulfite

Description

Structure

3D Structure

Properties

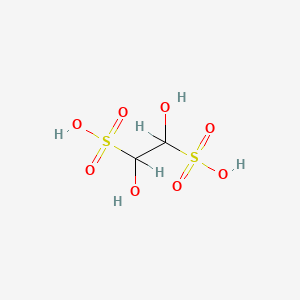

Molecular Formula |

C2H6O8S2 |

|---|---|

Molecular Weight |

222.2 g/mol |

IUPAC Name |

1,2-dihydroxyethane-1,2-disulfonic acid |

InChI |

InChI=1S/C2H6O8S2/c3-1(11(5,6)7)2(4)12(8,9)10/h1-4H,(H,5,6,7)(H,8,9,10) |

InChI Key |

HADMFXUIQRIRMV-UHFFFAOYSA-N |

Canonical SMILES |

C(C(O)S(=O)(=O)O)(O)S(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Glyoxal Bisulfite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyoxal (B1671930) bisulfite, the adduct formed from the reaction of glyoxal with bisulfite, is a compound of significant interest in various chemical and biological applications. This technical guide provides a comprehensive overview of its core chemical properties, including its formation, stability, and reactivity. Detailed experimental protocols for its synthesis and characterization are presented, alongside quantitative data on its thermodynamic and kinetic parameters. Furthermore, this guide illustrates key reaction pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its chemical behavior.

Introduction

Glyoxal, the smallest dialdehyde, is a highly reactive compound involved in a multitude of chemical and biological processes. Its reaction with bisulfite ions (HSO₃⁻) in aqueous solutions leads to the formation of glyoxal bisulfite adducts, primarily glyoxal monobisulfite (GMBS) and glyoxal dibisulfite (GDBS).[1] These adducts are significantly more stable than glyoxal itself, making them important reservoir species in various systems.[1] Understanding the chemical properties of this compound is crucial for its application in organic synthesis, as a cross-linking agent, and for elucidating its role in biological systems where glyoxal is a known metabolite. This guide aims to provide a detailed technical overview of the chemical properties of this compound for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound exists as an adduct and is most commonly handled as its sodium salt, glyoxal sodium bisulfite. The structure is characterized by the addition of one or two bisulfite groups to the carbonyl carbons of glyoxal.

Table 1: Chemical Identification of Glyoxal Sodium Bisulfite

| Identifier | Value | Reference |

| CAS Number | 517-21-5 | [2][3] |

| Molecular Formula | C₂H₄Na₂O₈S₂ | [3] |

| Molecular Weight | 266.16 g/mol | [3] |

| IUPAC Name | Disodium (B8443419) 1,2-dihydroxyethane-1,2-disulfonate | [3] |

| Synonyms | Glyoxal disodium bisulfite, Sodium this compound, 1,2-Ethanedisulfonic acid, 1,2-dihydroxy-, disodium salt | [3] |

Physical and Chemical Properties

Glyoxal sodium bisulfite is a white to off-white solid that is freely soluble in water but practically insoluble in alcohol.[2]

Table 2: Physical and Chemical Properties of Glyoxal Sodium Bisulfite

| Property | Value | Reference |

| Melting Point | 193 °C (decomposes) | [4][5] |

| Solubility | Freely soluble in water; practically insoluble in alcohol | [2] |

| Appearance | White to off-white solid | [2] |

Formation and Stability of this compound Adducts

The formation of this compound adducts is a reversible reaction between glyoxal and bisulfite in an aqueous medium. The primary products are glyoxal monobisulfite (GMBS) and glyoxal dibisulfite (GDBS).[1]

Thermodynamic Stability

The stability of these adducts is described by their stability constants. The formation of both GMBS and GDBS is thermodynamically favorable in aqueous solutions.

Table 3: Stability Constants for this compound Adducts at 25°C and Ionic Strength of 0.2 M

| Equilibrium | Stability Constant (K) | Reference |

| Glyoxal + HSO₃⁻ ⇌ Glyoxal Monobisulfite (GMBS) | cK₁ = 2.81 x 10⁴ M⁻¹ | [6] |

| Glyoxal Monobisulfite (GMBS) + HSO₃⁻ ⇌ Glyoxal Dibisulfite (GDBS) | cK₂ = 1.45 x 10⁴ M⁻¹ | [6] |

Kinetics of Formation and Dissociation

The formation of glyoxal monobisulfite is a rapid process. The rate of formation is dependent on the pH and the concentrations of glyoxal and S(IV) species.

Table 4: Apparent Rate Constants for the Formation of Glyoxal Monobisulfite (GMBS) at 25°C

| Reacting Species | Apparent Rate Constant (k_app) | Reference |

| HSO₃⁻ | k₁,app = 0.13 M⁻¹s⁻¹ | [6] |

| SO₃²⁻ | k₂,app = 2.08 x 10³ M⁻¹s⁻¹ | [6] |

The dissociation of the adducts is also a key aspect of their chemistry, influencing their role as a reservoir for glyoxal and bisulfite.

Reactivity and Applications in Organic Synthesis

This compound serves as a stable, solid source of glyoxal, which is typically handled as a 40% aqueous solution due to its tendency to polymerize.[7][8] This makes the bisulfite adduct a convenient reagent in organic synthesis.

Nucleophilic Addition Reactions

The aldehyde groups of glyoxal, masked in the bisulfite adduct, are susceptible to nucleophilic attack once the adduct dissociates. This reactivity is harnessed in various synthetic transformations.[2]

Synthesis of Heterocycles

Glyoxal is a valuable building block for the synthesis of heterocyclic compounds such as imidazoles and pyrazines.[8] The bisulfite adduct can be used as a glyoxal surrogate in these reactions.

Experimental Protocols

Synthesis of Glyoxal Sodium Bisulfite

This protocol is adapted from Organic Syntheses.[9]

Materials:

-

Selenious acid (H₂SeO₃)

-

Dioxane

-

50% Acetic acid

-

Sodium bisulfite (NaHSO₃)

-

95% Ethanol

-

Ether

Procedure:

-

Preparation of Glyoxal Solution:

-

In a 2-L round-bottomed flask equipped with a reflux condenser, combine 222 g (1.72 moles) of selenious acid, 270 ml of paraldehyde, 540 ml of dioxane, and 40 ml of 50% acetic acid.

-

Reflux the mixture for 6 hours.

-

Decant the solution from the solid selenium and wash the solid with two 150-ml portions of water.

-

Combine the decanted solution and the washes and steam distill to remove paraldehyde and dioxane.

-

Concentrate the remaining aqueous solution under reduced pressure to about 150 ml.

-

-

Formation of the Bisulfite Adduct:

-

Prepare a solution of sodium bisulfite by dissolving 312 g of technical sodium bisulfite in 2.1 L of warm (approx. 40°C) water and adding 1.4 L of 95% ethanol. Filter the solution.

-

Add the concentrated glyoxal solution to the sodium bisulfite solution in a 4-L beaker with mechanical stirring.

-

Stir the mixture for 3 hours.

-

-

Isolation and Purification:

-

Filter the resulting precipitate with suction using a Büchner funnel.

-

Wash the solid product with two 150-ml portions of ethanol, followed by 150 ml of ether.

-

The yield of the air-dried product is typically 350–360 g (72–74% based on selenious acid).[9]

-

The product can be recrystallized by dissolving it in water and adding enough alcohol to make a 40% solution, with a recovery of 90–92%.[9]

-

Characterization of this compound: Potentiometric Titration

This method can be used for the quantitative analysis of this compound adducts.

Principle:

The bisulfite adduct can be titrated with a standard base. The method is based on the reaction of the liberated bisulfite with an aldehyde or ketone, followed by titration of the excess bisulfite. For the adduct itself, direct titration can quantify the bisulfite content.

Procedure Outline (based on principles from analytical chemistry literature):

-

Accurately weigh a sample of glyoxal sodium bisulfite and dissolve it in deionized water.

-

Titrate the solution with a standardized solution of sodium hydroxide (B78521) (NaOH) using a pH meter to monitor the equivalence point.

-

The amount of NaOH consumed corresponds to the amount of bisulfite present in the adduct.

For a more detailed protocol on the potentiometric titration of glyoxal and its bisulfite addition products, refer to specialized analytical chemistry literature.[10]

Visualizing Chemical Pathways and Workflows

Formation of this compound Adducts

The following diagram illustrates the reversible formation of glyoxal monobisulfite (GMBS) and glyoxal dibisulfite (GDBS) from glyoxal and bisulfite.

References

- 1. researchgate.net [researchgate.net]

- 2. CAS 517-21-5: Sodium this compound | CymitQuimica [cymitquimica.com]

- 3. Glyoxal-sodium bisulfite | C2H4Na2O8S2 | CID 2723958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GLYOXAL SODIUM BISULFITE | CAS#:517-21-5 | Chemsrc [chemsrc.com]

- 5. GLYOXAL SODIUM BISULFITE | 517-21-5 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

- 8. Glyoxal - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mechanism of Glyoxal Reaction with Guanine Nucleobases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyoxal (B1671930), a reactive dicarbonyl species, is a significant endogenous and environmental mutagen that readily reacts with nucleobases, particularly guanine (B1146940). This reaction leads to the formation of various adducts that can induce mutations and cellular damage, implicating glyoxal in the pathology of several diseases. Understanding the precise mechanism of the glyoxal-guanine reaction is crucial for elucidating its biological consequences and for the development of targeted therapeutic strategies. This technical guide provides a comprehensive overview of the core mechanism, including the formation of key adducts, reaction kinetics, and the experimental methodologies used to study these interactions.

The Core Reaction Mechanism

The reaction between glyoxal and guanine is a multi-step process that primarily involves the N1 and N2 positions of the guanine base. The initial and most critical step is the nucleophilic attack of the deprotonated N1 of guanine on one of the electrophilic aldehyde carbons of glyoxal.[1] This reaction is pH-dependent, with increased reactivity observed at pH ≥ 8, where the N1 of guanine is more likely to be deprotonated.[1]

The initial attack is followed by a series of cyclization and rearrangement reactions, leading to the formation of a primary cyclic adduct. This adduct can exist in both cis and trans isomeric forms, with the trans isomer being the preferred orientation.[2][3]

Subsequent reactions can lead to the formation of more stable, secondary adducts and even cross-links with other nucleobases.[4][5][6] The primary products of the glyoxal reaction with deoxyguanosine (dG) are the cyclic glyoxal-dG adducts.[4]

Key Adducts Formed

The reaction of glyoxal with guanine results in the formation of several adducts, with the most prominent being:

-

3-(2'-deoxy-β-D-erythro-pentofuranosyl)-5,6,7-trihydro-6,7-dihydroxyimidazo[1,2-a]purine-9-one (Gx-dG): This is the primary, cyclic adduct formed.[5]

-

N(2)-(carboxymethyl)-9-(2'-deoxy-beta-D-erythro-pentofuranosyl)-purin-6(9H)-one (Gx(1)-dG): A stable end-product of the glyoxal reaction with 2'-deoxyguanosine (B1662781), formed from the transformation of Gx-dG.[5]

-

5-carboxymethyl-3-(2'-deoxy-beta-D-erythro-pentofuranosyl)-5,6,7-trihydro-6,7-dihydroxyimidazo[1,2-a]purine-9-one (Gx(2)-dG): An intermediate adduct that also arises from Gx-dG.[5]

-

Cross-linked Adducts: Glyoxal can also mediate the formation of cross-links between guanine and other nucleobases, such as dG-glyoxal-dC (GgC) and dG-glyoxal-dA (GgA).[4][6]

The relative yields of these products in DNA are in the order of dG+ > dU > GgA > GgC > dC+.[4]

Quantitative Data on Reaction Kinetics and Adduct Stability

The following tables summarize the key quantitative data related to the glyoxal-guanine reaction.

| Parameter | Value | Conditions | Reference |

| Rate of formation (k) | 5.3 min⁻¹ mol⁻¹ | pH 7.3 | [2][3] |

| Equilibrium constant for hydrolysis (K) | 1.36 x 10⁻⁴ mol/L | pH-independent | [2][3] |

Table 1: Kinetic Parameters of the Glyoxal-Deoxyguanosine Adduct (gG) Formation and Hydrolysis.

| Adduct | Half-life (t₁/₂) | Conditions | Reference |

| Monomeric cyclic glyoxal-dG adduct (dG+) | 14.8 hours | pH 7.4, 37°C | [4][6] |

| dG+ in single-stranded DNA | 285 hours | pH 7.4, 37°C | [4] |

| dG+ in double-stranded DNA | 595 hours | pH 7.4, 37°C | [4] |

Table 2: Stability of the Cyclic Glyoxal-Deoxyguanosine Adduct (dG+) under Physiological Conditions.

Experimental Protocols

A variety of experimental techniques are employed to study the mechanism and products of the glyoxal-guanine reaction.

In Vitro Glyoxal Probing of RNA

This protocol is adapted for the analysis of glyoxal modifications in RNA.[1]

-

RNA Preparation: 1 µg of total extracted RNA is mixed with a reaction buffer to a final volume of 9 µL. The buffer contains 50 mM of a suitable pH buffer (e.g., HEPES for pH 7–8), 50 mM KCl, and 0.5 mM MgCl₂.

-

Equilibration: The mixture is incubated at room temperature for 15 minutes to allow the RNA to equilibrate.

-

Glyoxal Reaction: A 25 mM solution of glyoxal is added to the RNA mixture to a final concentration of 2.5 mM in a total volume of 10 µL.

-

Incubation: The reaction is allowed to proceed for a specified time (e.g., 5 minutes) at 37°C with continuous shaking.

-

Quenching: The reaction is stopped by adding a quenching buffer.

-

Analysis: The modified RNA is then typically analyzed by reverse transcription followed by denaturing polyacrylamide gel electrophoresis (PAGE).

LC-MS/MS Analysis of Glyoxal-Guanine Adducts

This protocol is a general workflow for the sensitive detection and quantification of DNA adducts.[7][8]

-

DNA Isolation and Hydrolysis:

-

Isolate DNA from cells or tissues using a standard method (e.g., phenol-chloroform extraction).

-

Hydrolyze the DNA to release the nucleobases and adducts, typically using acidic conditions.

-

-

Solid-Phase Extraction (SPE) for Adduct Enrichment (Optional):

-

Condition a C18 SPE cartridge with methanol (B129727) and then water.

-

Load the DNA hydrolysate onto the cartridge.

-

Wash with water to remove unmodified nucleosides.

-

Elute the glyoxal adducts with methanol.

-

Dry the eluate and reconstitute in a suitable solvent.

-

-

LC-MS/MS Analysis:

-

Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.

-

Separate the adducts using a suitable LC column and gradient.

-

Detect and quantify the adducts using the mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode for targeted analysis.

-

³²P-Postlabelling Assay for Adduct Detection

This highly sensitive method is used for the detection of DNA adducts.[2]

-

DNA Digestion: DNA is enzymatically digested to 3'-mononucleotides.

-

Adduct Enrichment: Adducts are enriched, for example, by nuclease P1 treatment which dephosphorylates normal nucleotides but not adducted ones.

-

Labeling: The enriched adducted nucleotides are then labeled at the 5'-position with ³²P from [γ-³²P]ATP by T4 polynucleotide kinase.

-

Chromatographic Separation: The labeled adducts are separated by multidimensional thin-layer chromatography (TLC).

-

Detection and Quantification: The radioactive spots corresponding to the adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.

Visualizations

Reaction Mechanism of Glyoxal with Guanine

Caption: The reaction pathway of glyoxal with a guanine nucleobase.

Experimental Workflow for LC-MS/MS Analysis of Glyoxal Adducts

Caption: A typical workflow for the analysis of glyoxal-DNA adducts using LC-MS/MS.

Conclusion

The reaction of glyoxal with guanine is a complex process that results in the formation of multiple adducts, with the cyclic Gx-dG adduct being a key intermediate. The stability of these adducts is significantly influenced by their incorporation into single- or double-stranded DNA. The detailed understanding of this reaction mechanism, supported by robust analytical techniques such as LC-MS/MS and ³²P-postlabelling, is fundamental for assessing the genotoxic risk of glyoxal and for developing strategies to mitigate its harmful effects. This guide provides a foundational resource for professionals engaged in research and drug development in this critical area.

References

- 1. Glyoxals as in vivo RNA structural probes of guanine base-pairing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glyoxal-guanine DNA adducts: detection, stability and formation in vivo from nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glyoxal-guanine DNA adducts: detection, stability and formation in vivo from nitrosamines. | Scilit [scilit.com]

- 4. DNA modifications by the mutagen glyoxal: adduction to G and C, deamination of C and GC and GA cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation of adducts in the reaction of glyoxal with 2'-deoxyguanosine and with calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Early Research on Glyoxal as a Nucleic Acid Modifying Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyoxal (B1671930), the smallest dialdehyde, has long been a subject of interest for its ability to react with and modify biological macromolecules. Its capacity to form stable adducts with nucleic acids, particularly with guanine (B1146940) residues, was identified in early research and established it as a valuable tool for studying nucleic acid structure and function. This technical guide provides an in-depth overview of the foundational research on glyoxal as a nucleic acid modifying agent, with a focus on the core reaction chemistry, quantitative data from early studies, and detailed experimental protocols.

The primary utility of glyoxal in early nucleic acid research stemmed from its ability to react with guanine bases, thereby preventing the formation of G-C base pairs and effectively denaturing double-stranded regions of DNA and RNA. This property was instrumental in the development of techniques for analyzing nucleic acid secondary structure and for electrophoretic separation of RNA molecules.

Core Concepts of Glyoxal-Nucleic Acid Interactions

Reaction Mechanism

The principal target of glyoxal in nucleic acids is the guanine base. The reaction involves the N-1 and the exocyclic N-2 amino group of guanine, leading to the formation of a stable, tricyclic glyoxal-guanine adduct.[1] This reaction is pH-dependent, with increased reactivity observed at pH values of 8 and higher.[2] At this pH, the N-1 of guanine is more likely to be deprotonated, which facilitates the initial electrophilic attack on one of the aldehyde carbons of glyoxal.[2] Following the initial attack, the N-2 amine attacks the second aldehyde carbon, resulting in the formation of a cyclic adduct.[2]

While guanine is the primary target, early studies also reported weaker reactions with cytosine and adenine (B156593).[2] However, the adducts formed with cytosine and adenine are generally less stable than the guanine adduct.[3] The reaction with cytosine was observed to decrease with increasing reaction time or pH, suggesting that hydroxide (B78521) attack may reverse the modification, thus offering a pathway to greater specificity for guanine.[2] Uracil, lacking the necessary amidine moiety, does not react with glyoxal.[2]

Reversibility of the Reaction

The glyoxal-guanine adduct is stable under acidic and neutral conditions, which is why glyoxal is an effective denaturant for applications like gel electrophoresis. However, the reaction is reversible under alkaline conditions (pH > 8.0). This property is advantageous as it allows for the removal of the glyoxal adducts when desired, for instance, before northern blotting to enable hybridization with a probe.

Quantitative Data Summary

Early kinetic studies provided a quantitative understanding of the reaction between glyoxal and nucleosides. The following table summarizes the key findings from these foundational papers.

| Parameter | Nucleoside | Condition | Observation | Reference |

| Reaction Rate | Guanosine (B1672433) | pH 7-9 | The reaction with guanosine is significantly faster than with other nucleosides. | Broude & Budowsky, 1971 |

| pH Dependence | Guanosine | pH 6-11 | The rate of reaction increases with increasing pH, consistent with the requirement for a deprotonated N-1 on the guanine ring. | Nakaya et al., 1968 |

| Reactivity Order | Various | Neutral pH | Guanine > Adenine > Cytosine | Shapiro et al., 1970 |

| Adduct Stability | Guanosine | pH < 7 | The glyoxal-guanosine adduct is stable. | Broude & Budowsky, 1971 |

| Adduct Reversibility | Guanosine | pH > 8 | The glyoxal-guanosine adduct is reversible. | McMaster & Carmichael, 1977 |

Experimental Protocols

The following are detailed methodologies for key experiments involving glyoxal as a nucleic acid modifying agent, based on early and subsequent research that built upon the foundational work.

In Vitro RNA Modification with Glyoxal for Structural Probing

This protocol is adapted from studies probing RNA structure in vitro.[2]

Materials:

-

Total RNA (1 µg)

-

Glyoxal (40% aqueous solution, deionized)

-

Reaction Buffers (50 mM):

-

MES for pH 6

-

HEPES for pH 7–8

-

CHES for pH 9.2–10

-

CAPS for pH 11

-

-

Potassium Chloride (KCl)

-

Magnesium Chloride (MgCl₂)

-

Nuclease-free water

Procedure:

-

Reaction Setup: In a microfuge tube, prepare a 9 µL reaction mixture containing:

-

1 µg of total RNA

-

50 mM of the desired pH buffer

-

50 mM KCl

-

0.5 mM MgCl₂

-

-

Equilibration: Mix the reaction thoroughly and incubate at room temperature for 15 minutes to allow the RNA to equilibrate.

-

Glyoxal Addition: Add 1 µL of a freshly prepared 25 mM glyoxal solution to the reaction mixture (final concentration 2.5 mM).

-

Incubation: Incubate the reaction at 37°C for a desired time (e.g., 5-60 minutes). The incubation time can be varied to control the extent of modification.

-

Quenching (Optional): The reaction can be stopped by adding a quenching agent like Tris buffer, which will react with the excess glyoxal.

-

Analysis: The modified RNA can then be analyzed by methods such as reverse transcription followed by denaturing polyacrylamide gel electrophoresis (PAGE) to identify the modified guanine residues.

Denaturation of RNA with Glyoxal for Agarose (B213101) Gel Electrophoresis

This protocol is a classic method for denaturing RNA prior to size fractionation on an agarose gel.

Materials:

-

RNA sample (up to 20 µg)

-

6 M Glyoxal (deionized)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

0.1 M NaH₂PO₄ (pH 7.0)

-

Loading buffer (50% glycerol, 0.01 M NaH₂PO₄ pH 7.0, 0.4% bromophenol blue)

-

10X BPTE buffer (for gel and running buffer)

-

Agarose

Procedure:

-

Deionization of Glyoxal: Deionize the 40% glyoxal solution by passing it through a mixed-bed resin (e.g., Bio-Rad AG 501-X8) until the pH is neutral. Store in small aliquots at -20°C.

-

Denaturation Mix: In a sterile microfuge tube, mix the following:

-

2.7 µl of 6 M deionized glyoxal

-

8.0 µl of DMSO

-

1.6 µl of 0.1 M NaH₂PO₄ (pH 7.0)

-

3.7 µl of RNA sample (up to 20 µg)

-

-

Incubation: Tightly close the tube and incubate at 50°C for 60 minutes.

-

Gel Preparation: While the RNA is incubating, prepare a 1% agarose gel in 1X BPTE buffer.

-

Sample Loading: Cool the RNA sample to room temperature. Add 4 µl of sterile loading buffer and immediately load the sample onto the gel.

-

Electrophoresis: Run the gel at approximately 5V/cm. It is critical to maintain a pH below 7.0 in the running buffer to prevent the reversal of the glyoxalation reaction.

-

Visualization: After electrophoresis, the gel can be stained with ethidium (B1194527) bromide to visualize the RNA bands. The glyoxal must be removed prior to staining for efficient intercalation. This can be achieved by soaking the gel in a solution of 50 mM NaOH for 20 minutes, followed by neutralization with 0.1 M Tris-HCl (pH 7.5) for 30 minutes.

Conclusion

The early research on glyoxal as a nucleic acid modifying agent laid the groundwork for many techniques that are still relevant in molecular biology today. The specific and reversible reaction with guanine provided a powerful tool for probing RNA secondary structure and for the accurate size determination of RNA molecules. The quantitative data and detailed protocols established in these early studies continue to inform modern applications of glyoxal in nucleic acid research, including in vivo RNA structure probing and transcriptome analysis. This guide provides a core understanding of these foundational principles for researchers and professionals in the field.

References

A Technical Guide to Glyoxal Bisulfite: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of glyoxal (B1671930) bisulfite, a significant compound in various chemical and pharmaceutical applications. The document details its chemical structure, formula, and physical properties, and offers in-depth experimental protocols for its synthesis and analysis.

Chemical Structure and Formula

Glyoxal bisulfite, systematically known as disodium (B8443419) 1,2-dihydroxy-1,2-ethanedisulfonate, is the addition product of glyoxal and two equivalents of sodium bisulfite.[1][2] This compound is typically available as a white to off-white solid and is noted for its solubility in water.[3]

The chemical structure of this compound is characterized by a central ethane (B1197151) backbone with hydroxyl and sulfonate groups attached to each carbon atom. The presence of these functional groups contributes to its reactivity and utility in organic synthesis.[3]

Molecular Formula: C₂H₄Na₂O₈S₂ (anhydrous)[4]

Structure:

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its characterization and application in experimental settings.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 517-21-5 (anhydrous) | [5] |

| 332360-05-1 (hydrate) | ||

| Molecular Weight | 266.16 g/mol (anhydrous basis) | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 193 °C (decomposes) | |

| Solubility | Freely soluble in water, practically insoluble in alcohol |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Below is a summary of available spectroscopic data.

| Spectroscopy | Data Summary | Reference(s) |

| ¹H NMR | Spectra are available. In D₂O, the adduct of the related glycolaldehyde (B1209225) with sodium bisulfite shows resonances at 4.3, 3.85, and 3.5 ppm, suggesting the likely chemical shift range for the protons in this compound. | [6][7] |

| ¹³C NMR | Spectra are available for glyoxal sodium bisulfite. | [1][8] |

| FTIR | Spectra are available, typically obtained as a KBr wafer. | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided to facilitate its preparation and characterization in a laboratory setting.

Synthesis of this compound

The following protocol is adapted from a procedure in Organic Syntheses and describes the preparation of this compound from glyoxal.[9]

Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound.

Materials:

-

Glyoxal solution

-

Technical sodium bisulfite

-

Water

-

Ether

Procedure:

-

Preparation of Sodium Bisulfite Solution: Dissolve 312 g of technical sodium bisulfite in 2.1 L of warm (approximately 40 °C) water. Filter the solution if necessary. To the filtrate, add 1.4 L of 95% ethanol.[9]

-

Reaction: In a suitable vessel equipped with a mechanical stirrer, add the prepared sodium bisulfite solution. Slowly add the glyoxal solution concentrate to the stirred bisulfite solution.[9]

-

Precipitation and Isolation: Continue stirring the mixture for 3 hours. The this compound addition product will precipitate out of the solution.[9]

-

Filtration and Washing: Filter the precipitate with suction using a Büchner funnel. Wash the collected solid first with two 150-mL portions of ethanol and then with 150 mL of ether.[9]

-

Drying: Air-dry the product. The expected yield is approximately 72–74%.[9]

Purification:

The product is generally pure enough for most applications. If further purification is required, it can be recrystallized by dissolving it in water and adding enough ethanol to create a 40% ethanol solution, from which the purified product will precipitate. The recovery from recrystallization is typically 90–92%.[9]

Analytical Methods

The quantitative analysis of this compound can be performed using several analytical techniques.

Potentiometric Titration:

A method for the determination of glyoxals and their sodium bisulfite addition products by potentiometric titration has been reported. This technique offers a direct way to quantify the amount of the bisulfite adduct in a sample.[10]

High-Performance Liquid Chromatography (HPLC):

HPLC methods developed for the analysis of glyoxal can be adapted for its bisulfite adduct. These methods often involve pre-column derivatization to enhance detection.[11][12][13]

-

Column: A common choice is a C18 column, such as Aminex HPX-87H.[12]

-

Mobile Phase: A typical mobile phase for the underivatized compound is a dilute acidic solution, for example, 0.01N H₂SO₄.[12]

-

Detection: Refractive index detection can be used for the underivatized compound.[12] Alternatively, UV detection can be employed following derivatization with reagents like 4-nitro-1,2-phenylenediamine.[11]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the synthesis of this compound to its subsequent analysis and characterization.

Caption: Workflow for the synthesis and analysis of this compound.

References

- 1. Glyoxal-sodium bisulfite | C2H4Na2O8S2 | CID 2723958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. CAS 517-21-5: Sodium this compound | CymitQuimica [cymitquimica.com]

- 4. Glyoxal SodiuM Bisulfite Hydrate | C2H6NaO8S2 | CID 24182589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C2H6O8S2 | CID 101737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GLYOXAL SODIUM BISULFITE(517-21-5) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. GLYOXAL SODIUM BISULFITE(517-21-5) 13C NMR [m.chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. asianpubs.org [asianpubs.org]

- 12. Analysis of glyoxal and related substances by means of high-performance liquid chromatography with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. science.egasmoniz.com.pt [science.egasmoniz.com.pt]

Stability of Glyoxal-Guanine Adducts in DNA and RNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyoxal (B1671930), the smallest dialdehyde, is a reactive carbonyl species of significant interest in biological and medical research. It originates from both endogenous metabolic processes, such as lipid peroxidation and glucose degradation, and exogenous sources like food and cigarette smoke. Its high reactivity with biological macromolecules, particularly nucleic acids, makes it a critical factor in mutagenesis and the pathology of various diseases. This technical guide provides a comprehensive overview of the stability of glyoxal-guanine adducts in DNA and RNA, focusing on their chemical nature, formation kinetics, and the cellular mechanisms that contend with this form of damage.

Chemical Nature and Formation of Glyoxal-Guanine Adducts

The primary target for glyoxal adduction in both DNA and RNA is the guanine (B1146940) base. The reaction involves the N1 and the exocyclic N2 amino group of guanine, leading to the formation of a stable cyclic adduct.

In DNA , the major and most stable adduct is the cyclic 1,N2-glyoxal-deoxyguanosine (dG+), also referred to as 3-(2'-deoxy-β-D-erythro-pentofuranosyl)-5,6,7-trihydro-6,7-dihydroxyimidazo[1,2-a]purine-9-one (Gx-dG). This adduct exists as cis and trans isomers, with the trans orientation of the hydroxyl groups being the preferred conformation. While this tricyclic adduct is relatively stable, other unstable adducts and rearrangement products can also be formed. For instance, Gx-dG can be transformed into the more stable N2-(carboxymethyl)-deoxyguanosine (Gx(1)-dG), particularly in single-stranded DNA.

In RNA , glyoxal reacts with guanosine (B1672433) to form a similar cyclic adduct. The reaction is specific to unpaired guanines, making glyoxal and its derivatives useful as in vivo probes for RNA structure. The reaction proceeds via the deprotonated N1 of guanine attacking a formyl carbon of glyoxal, followed by the N2 amine attacking the second carbonyl carbon to form the cyclic adduct. While glyoxal can also react with cytosine and adenine, the resulting adducts are generally less stable.

Quantitative Data on Adduct Stability and Formation

The stability and formation of glyoxal-guanine adducts are influenced by factors such as pH and the nucleic acid context (single-stranded vs. double-stranded). The following tables summarize key quantitative data from the literature.

Table 1: Kinetic and Thermodynamic Parameters for Glyoxal-Deoxyguanosine Adducts

| Parameter | Value | Conditions | Reference |

| Formation Rate Constant (k) | 5.3 min⁻¹ mol⁻¹ | pH 7.3 | |

| Hydrolysis Equilibrium Constant (K) | 1.36 x 10⁻⁴ mol/L | pH-independent |

Table 2: Half-lives of Glyoxal-Deoxyguanosine (dG-G) Adducts in DNA

| DNA Context | Half-life (hours) | Conditions | Reference |

| Single-stranded DNA | 285 | pH 7.4, 37°C | |

| Double-stranded DNA | 595 | pH 7.4, 37°C | |

| Deoxyguanosine (free nucleoside) | 14.8 | pH 7.4, 37°C |

Biological Consequences and Cellular Repair

The formation of glyoxal-guanine adducts has significant biological consequences. These bulky lesions can distort the DNA helix, thereby obstructing DNA replication and transcription. This can lead to mutagenesis, with the predominant mutation being a G:C to T:A transversion. High levels of glyoxal-induced DNA damage can overwhelm cellular repair mechanisms, leading to cytotoxicity and apoptosis.

Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of these adducts. The primary pathway for the removal of bulky glyoxal-DNA adducts is the Nucleotide Excision Repair (NER) pathway. NER recognizes the helical distortion caused by the adduct, excises the damaged segment of DNA, and synthesizes a new, correct strand.

The presence of glyoxal-induced DNA damage also triggers cellular stress responses. Notably, the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including the JNK and p38 MAPK pathways, can be activated. These pathways are involved in orchestrating cellular responses to stress, which can ultimately determine cell fate.

Experimental Protocols

The study of glyoxal-guanine adducts relies on a variety of experimental techniques for their detection and quantification. Below are detailed methodologies for key experiments.

Protocol 1: Analysis of Glyoxal-DNA Adducts by LC-MS/MS

This protocol is adapted from methodologies for the sensitive detection of DNA adducts.

1. DNA Isolation and Hydrolysis: a. Isolate DNA from cells or tissues using a standard phenol-chloroform extraction method or a commercial DNA isolation kit. b. Enzymatically hydrolyze 10-20 µg of DNA to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase. c. Incubate the mixture at 37°C for 2-4 hours. d. Centrifuge the hydrolysate to pellet any undigested material.

2. Solid-Phase Extraction (SPE) for Adduct Enrichment (Optional but Recommended): a. Condition a C18 SPE cartridge with methanol (B129727) followed by water. b. Load the DNA hydrolysate onto the cartridge. c. Wash the cartridge with water to remove unmodified nucleosides. d. Elute the glyoxal adducts with methanol. e. Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-

A Technical Guide to the Historical Preparation of Glyoxal

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal historical methods for the synthesis of glyoxal (B1671930), a pivotal dicarbonyl compound with broad applications in modern chemistry and drug development. This document provides a comprehensive overview of the core synthetic routes, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to facilitate a deeper understanding of the evolution of glyoxal production.

Introduction

Glyoxal (CHOCHO), the smallest dialdehyde, was first synthesized in 1857 by the German chemist Heinrich Debus.[1] Its high reactivity, stemming from its two aldehyde functionalities, has made it a valuable building block in organic synthesis, particularly in the formation of heterocycles, as a crosslinking agent for polymers, and more recently, in the study of advanced glycation end products (AGEs) relevant to various disease states. This guide focuses on the foundational preparation methods that have paved the way for modern industrial production.

Historical Synthesis Methods

The following sections detail the key historical methods for preparing glyoxal, providing both the chemical context and, where available, specific experimental procedures.

Oxidation of Ethanol (B145695) with Nitric Acid (Debus, 1857)

The first reported synthesis of glyoxal involved the oxidation of ethanol with nitric acid.[1] This method, while historically significant, is known to produce a mixture of products, including glyoxylic acid, glycolic acid, and oxalic acid, making purification a challenge.[2]

Reaction Pathway:

Experimental Protocol (Reconstructed from Historical Accounts):

Caution: This reaction is hazardous and should only be attempted by experienced chemists in a well-ventilated fume hood with appropriate safety precautions.

Oxidation of Acetaldehyde (B116499) with Nitric Acid

A more controlled and industrially significant method is the liquid-phase oxidation of acetaldehyde with nitric acid. This process offers higher selectivity towards glyoxal compared to the oxidation of ethanol.

Reaction Pathway:

Experimental Protocol (Industrial Process Example):

The following protocol is based on information from various patents describing the industrial production of glyoxal.[3][4]

-

Reaction Setup: A stirred vessel is charged with an initial amount of acetaldehyde and 50% (vol/vol) nitric acid.

-

Initiation: The reaction is initiated by the addition of a small amount of sodium nitrite.

-

Continuous Feed: Acetaldehyde and 50% nitric acid are continuously added to the reactor. A copper catalyst (0.01 to 1% by weight based on nitric acid) can be introduced to improve yield and reduce nitric acid in the final product.[3]

-

Temperature Control: The reaction temperature is maintained at approximately 40°C through cooling.[5]

-

Reaction Time: The residence time in the reactor is typically several hours.[6]

-

Work-up: The off-gases, containing unreacted acetaldehyde, are scrubbed and recycled. The resulting aqueous glyoxal solution is then concentrated. The presence of a copper catalyst facilitates the removal of residual nitric acid.[3]

Quantitative Data Summary:

| Parameter | Value | Reference(s) |

| Yield | up to 70% | [5] |

| Reactant Ratio | 1.5 to 3 moles of acetaldehyde per mole of nitric acid | [3] |

| Temperature | 30-60°C (preferably 35-45°C) | [3] |

| Catalyst | Copper compounds (0.01-1% by weight of HNO₃) | [3] |

| Byproducts | Acetic acid, glyoxylic acid, formic acid, oxalic acid | [4][7] |

Gas-Phase Oxidation of Ethylene (B1197577) Glycol

The gas-phase oxidation of ethylene glycol, often referred to as the Laporte process, is a major industrial method for glyoxal production.[1][8] This process typically employs a silver or copper catalyst at elevated temperatures.

Reaction Pathway:

Experimental Protocol (Generalized Industrial Process):

The following is a generalized protocol based on patent literature.[9]

-

Feed Preparation: A gaseous mixture of ethylene glycol vapor, air (as the oxygen source), and an inert gas (e.g., nitrogen) is prepared. Water vapor is often included in the feed.

-

Catalytic Conversion: The gas mixture is passed through a reactor containing a silver or copper catalyst.

-

Reaction Conditions: The reaction is carried out at high temperatures, typically in the range of 450-650°C.

-

Product Quenching and Collection: The hot reaction gases are rapidly cooled (quenched) with water or a cooled aqueous glyoxal solution to prevent product degradation. The glyoxal is absorbed into the aqueous phase.

-

Purification: The resulting aqueous solution is subjected to purification steps to remove byproducts.

Quantitative Data Summary:

| Parameter | Value | Reference(s) |

| Yield | 70-80% | [5] |

| Temperature | 450-650°C (with Ag catalyst) | [9] |

| Catalyst | Silver (Ag) or Copper (Cu) | [1][8] |

| Reactant Ratio | 0.7-2.0 moles of O₂ per mole of ethylene glycol | [9] |

| Byproducts | Formaldehyde, formic acid, unreacted ethylene glycol | [10] |

Laboratory Synthesis via Oxidation of Acetaldehyde with Selenious Acid

For laboratory-scale synthesis, the oxidation of acetaldehyde with selenious acid provides a high-yield route to glyoxal. This method is more selective than nitric acid oxidation.[11]

Reaction Pathway:

References

- 1. atamankimya.com [atamankimya.com]

- 2. Sciencemadness Discussion Board - Glyoxal Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. US3429929A - Production of glyoxal - Google Patents [patents.google.com]

- 4. US3897503A - Glyoxal hemiacetals, their preparation and use - Google Patents [patents.google.com]

- 5. Sciencemadness Discussion Board - Glyoxal Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Sciencemadness Discussion Board - Glyoxal Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. researchgate.net [researchgate.net]

- 8. Glyoxal [chemeurope.com]

- 9. US4555583A - Preparation process for glyoxal - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Glyoxal - Sciencemadness Wiki [sciencemadness.org]

The Chemistry and Reversibility of Glyoxal Bisulfite Adducts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation and reversibility of glyoxal (B1671930) bisulfite adducts. Glyoxal, a reactive dicarbonyl species, is implicated in various pathological processes through the formation of advanced glycation end-products (AGEs). Understanding its interaction with bisulfite is crucial for developing analytical methods, potential therapeutic interventions, and for controlling its reactivity in various experimental and industrial settings.

Core Concepts: The Reversible Reaction

Glyoxal reacts with bisulfite in a reversible nucleophilic addition reaction to form glyoxal monobisulfite (GMBS) and glyoxal dibisulfite (GDBS) adducts. This reaction is highly dependent on factors such as pH and temperature, which influence the equilibrium and the rates of the forward and reverse reactions.

The formation of these adducts is a key detoxification pathway in biological systems and serves as a method for the purification and stabilization of glyoxal.[1] The reaction effectively "quenches" the reactive aldehyde groups of glyoxal, preventing them from participating in further reactions, such as the formation of AGEs.[2]

Chemical Reaction Pathway

The reaction proceeds in a stepwise manner, with the initial formation of the mono-adduct followed by the potential formation of the di-adduct.

Quantitative Data: Kinetics and Thermodynamics

The stability and formation rates of this compound adducts have been characterized by various studies. The following tables summarize key quantitative data.

Stability Constants

The stability of the adducts is represented by equilibrium constants (K). Higher values indicate a more stable adduct.

| Adduct | Stability Constant (K) | Conditions | Reference |

| Glyoxal Monobisulfite (GMBS) | cK₁ = 2.81 x 10⁴ M⁻¹ | 25 °C, µ = 0.2 M | [3] |

| Glyoxal Dibisulfite (GDBS) | cK₂ = 1.45 x 10⁴ M⁻¹ | 25 °C, µ = 0.2 M | [3] |

| Benzaldehyde-bisulfite adduct | 6.2 x 10³ M⁻¹ | 25 °C | [4] |

| Acetaldehyde-bisulfite adduct | (6.90 ± 0.54) x 10⁵ M⁻¹ | 25 °C, µ = 0.2 M | [5] |

| Hydroxyacetaldehyde-bisulfite adduct | (2.0 ± 0.5) x 10⁶ M⁻¹ | 25 °C, µ = 0.2 M | [5] |

Rate Constants

The kinetics of the formation and dissociation of the adducts are described by the following rate constants.

| Reaction | Rate Constant | Conditions | Reference |

| GMBS Formation (k₁,app) | 0.13 M⁻¹ s⁻¹ | pH 0.7-3.3 | [3] |

| GMBS Formation (k₂,app) | 2.08 x 10³ M⁻¹ s⁻¹ | pH 0.7-3.3 | [3] |

| Hydrolysis of glyoxal-deoxyguanosine adduct | K = 1.36 x 10⁻⁴ mol/L (equilibrium constant) | pH-independent | [6] |

| Formation of glyoxal-deoxyguanosine adduct | k = 5.3 min⁻¹ mol⁻¹ | pH 7.3 | [6] |

Reversibility and Influencing Factors

The reversible nature of the glyoxal-bisulfite adduct formation is a key characteristic that can be exploited. The equilibrium can be shifted by altering experimental conditions.

Effect of pH

The stability of the adduct is highly pH-dependent. The adduct is more stable in acidic to neutral conditions. Under basic conditions, the equilibrium shifts back towards the formation of free glyoxal and bisulfite. This is because the bisulfite ion (HSO₃⁻) is the active nucleophile, and its concentration is favored in the acidic to neutral pH range. At higher pH, the concentration of the less reactive sulfite (B76179) ion (SO₃²⁻) increases.

The reversal of the adduct is typically achieved by making the solution strongly basic, for example, by adding sodium hydroxide (B78521).[7]

Effect of Temperature

While less documented for glyoxal specifically, for aldehyde-bisulfite adducts in general, increasing the temperature can shift the equilibrium back towards the reactants, favoring the dissociation of the adduct.

Biological Relevance and Detoxification Pathways

In biological systems, glyoxal is a cytotoxic byproduct of lipid peroxidation and glucose degradation.[8] Its accumulation leads to the formation of AGEs, which are implicated in aging and various diseases, including diabetes and neurodegenerative disorders.[9] The primary defense against glyoxal-induced damage is enzymatic detoxification.

The Glyoxalase System

The main pathway for glyoxal detoxification is the glyoxalase system, which consists of two enzymes, Glyoxalase I (Glo1) and Glyoxalase II (Glo2), and requires glutathione (B108866) (GSH) as a cofactor.[10]

Signaling Pathways in Drug Development

Glyoxal and its metabolites can influence cellular signaling pathways, making them relevant to drug development. For instance, glyoxal has been shown to be involved in the MAPK and AKT/mTOR signaling pathways in breast cancer cells, suggesting it could be a potential therapeutic target.[11] The glyoxalase pathway itself is considered a promising drug target for neurodegenerative diseases.[9]

Experimental Protocols

Synthesis of this compound Adduct

This protocol is adapted from established organic synthesis procedures.[12]

Materials:

-

Glyoxal solution (e.g., 40% in water)

-

Sodium bisulfite (NaHSO₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅)

-

Ether

-

Deionized water

-

Mechanical stirrer

-

Büchner funnel and filter flask

Procedure:

-

Prepare a solution of sodium bisulfite in 40% ethanol. For example, dissolve 312 g of technical sodium bisulfite in 2.1 L of warm (about 40 °C) water and add 1.4 L of 95% ethanol.[12]

-

In a separate beaker equipped with a mechanical stirrer, add the glyoxal solution.

-

Slowly add the sodium bisulfite solution to the glyoxal solution with vigorous stirring.

-

Continue stirring the mixture for approximately 3 hours.

-

Filter the resulting precipitate (the this compound adduct) using a Büchner funnel.

-

Wash the filtered product sequentially with two portions of ethanol and then with one portion of ether.[12]

-

Air-dry the product. The yield is typically high.

Quenching of Glyoxal Reactions with Sodium Bisulfite

This protocol is useful for stopping reactions involving glyoxal, for example, in cross-linking or fixation procedures.[2]

Materials:

-

Reaction mixture containing glyoxal

-

Saturated aqueous solution of sodium bisulfite (NaHSO₃)

-

Ice bath

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and dropwise, add a saturated aqueous solution of sodium bisulfite to the reaction mixture with vigorous stirring. Be aware that the reaction may be exothermic.

-

Continue stirring at 0 °C for 30-60 minutes, or until the reaction is complete (this can be monitored by an appropriate analytical method like TLC).

-

Allow the mixture to warm to room temperature.

-

If a precipitate forms, it can be removed by filtration.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic solvent to obtain the crude product.

Reversal of this compound Adduct Formation

This protocol describes the regeneration of free glyoxal from its bisulfite adduct.[7]

Materials:

-

Aqueous solution of the this compound adduct

-

Strong base (e.g., sodium hydroxide solution)

-

Organic solvent for extraction

-

pH indicator or pH meter

Procedure:

-

To the aqueous solution containing the this compound adduct, add an immiscible organic solvent.

-

Slowly add a strong base (e.g., sodium hydroxide solution) while monitoring the pH.

-

Continue adding the base until the pH is strongly basic.

-

The bisulfite adduct will dissociate, and the released glyoxal will be extracted into the organic layer.

-

Separate the organic layer containing the recovered glyoxal.

Experimental and Logical Workflows

General Workflow for Studying Glyoxal-Bisulfite Adducts

This guide provides a foundational understanding of the chemistry, kinetics, and biological relevance of this compound adducts. The provided data and protocols should serve as a valuable resource for researchers and professionals working in areas where the control and understanding of glyoxal reactivity are paramount.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Aldehyde-bisulfite adducts: prediction of some of their thermodynamic and kinetic properties [authors.library.caltech.edu]

- 6. Glyoxal-guanine DNA adducts: detection, stability and formation in vivo from nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Workup [chem.rochester.edu]

- 8. Protein and nucleotide damage by glyoxal and methylglyoxal in physiological systems - role in ageing and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotection through flavonoid: Enhancement of the glyoxalase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Glyoxal-induced disruption of tumor cell progression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

Physical and chemical properties of sodium glyoxal bisulfite.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of sodium glyoxal (B1671930) bisulfite. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on its characteristics, synthesis, and analysis.

Core Physical and Chemical Properties

Sodium glyoxal bisulfite, also known as glyoxal disodium (B8443419) bisulfite or 1,2-dihydroxyethane-1,2-disulfonic acid disodium salt, is a white to off-white crystalline solid.[1] It is the adduct of glyoxal with two equivalents of sodium bisulfite. This compound is freely soluble in water and practically insoluble in alcohol.[2] It may have a faint odor of sulfur dioxide.[2]

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of sodium this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₄Na₂O₈S₂ | [2][3] |

| Molecular Weight | 266.16 g/mol | [2][3] |

| Appearance | White to off-white fine crystalline powder | [1][4] |

| Melting Point | 193 - 195 °C (decomposes) | [4][5][6] |

| Solubility | Freely soluble in water; practically insoluble in alcohol | [2] |

| pH | 4.0 - 4.5 (in a 1 in 10 solution) | [7] |

| Calculated Properties | Value | Source(s) |

| Hydrogen Bond Donor Count | 2 | [8] |

| Hydrogen Bond Acceptor Count | 8 | [8] |

| Rotatable Bond Count | 1 | |

| Topological Polar Surface Area | 172 Ų | [9] |

| Heavy Atom Count | 14 | [8] |

| Complexity | 262 | [9] |

Synthesis and Experimental Protocols

Synthesis of Sodium this compound

A detailed and reliable method for the preparation of this compound is provided by Organic Syntheses.[1][4] The following protocol is adapted from this procedure.

Experimental Protocol: Synthesis of this compound [1][4]

Materials:

-

Selenious acid

-

Dioxane

-

50% Acetic acid

-

25% Lead acetate (B1210297) solution

-

Hydrogen sulfide (B99878)

-

Activated carbon (Norit)

-

Sodium bisulfite

-

Ether

Procedure:

-

Glyoxal Preparation: In a 2-L round-bottomed flask equipped with a reflux condenser, combine 222 g of selenious acid, 270 ml of paraldehyde, 540 ml of dioxane, and 40 ml of 50% acetic acid. Reflux the mixture for 6 hours.

-

Work-up: Decant the solution from the inorganic material. Wash the residue with two 150-ml portions of water. Combine the aqueous solutions and steam-distill to remove paraldehyde and dioxane.

-

Purification: Decant the mixture from any remaining selenium. Add a slight excess of 25% lead acetate solution to the filtrate to precipitate lead selenite. Remove the precipitate by filtration. Saturate the filtrate with hydrogen sulfide in a fume hood. Add 20 g of activated carbon, warm the mixture to 40°C, and filter with suction.

-

Concentration: Concentrate the clear solution to about 150 ml under reduced pressure on a hot water bath.

-

Formation of the Bisulfite Adduct: Prepare a solution of sodium bisulfite by dissolving 312 g of technical sodium bisulfite in 2.1 L of warm water (approximately 40°C) and adding 1.4 L of 95% ethanol. Filter this solution.

-

Add the concentrated glyoxal solution to the sodium bisulfite solution in a 4-L beaker with mechanical stirring.

-

Stir the mixture for 3 hours.

-

Isolation: Filter the resulting white precipitate (the sodium this compound adduct) with suction on a large Büchner funnel.

-

Washing: Wash the product first with two 150-ml portions of ethanol and then with 150 ml of ether.

-

Drying: Air-dry the product. The expected yield is 350–360 g.

Purity Determination by Titration

The purity of sodium this compound can be determined by an iodometric titration, which is a common method for quantifying sulfite-containing compounds.[7][10]

Experimental Protocol: Iodometric Titration for Purity Assay

Materials:

-

Sodium this compound sample

-

0.1 N Iodine standard solution

-

0.1 N Sodium thiosulfate (B1220275) standard solution

-

1% Starch indicator solution

-

Hydrochloric acid

-

Deionized water

Procedure:

-

Accurately weigh approximately 0.2 g of the sodium this compound sample.

-

Dissolve the sample in 50.0 mL of 0.1 N iodine solution in a glass-stoppered flask.

-

Stopper the flask and allow the mixture to stand for 5 minutes.

-

Add 1 mL of hydrochloric acid.

-

Titrate the excess iodine with 0.1 N sodium thiosulfate solution.

-

As the endpoint is approached (the solution becomes a pale yellow), add a few drops of starch indicator. The solution will turn a deep blue color.

-

Continue the titration with sodium thiosulfate until the blue color disappears.

-

Record the volume of sodium thiosulfate used.

-

Perform a blank titration with 50.0 mL of the 0.1 N iodine solution and 1 mL of hydrochloric acid.

Calculation:

The percentage purity of sodium this compound can be calculated using the following formula:

Where:

-

V_blank = volume of sodium thiosulfate used in the blank titration (mL)

-

V_sample = volume of sodium thiosulfate used in the sample titration (mL)

-

N_Na2S2O3 = normality of the sodium thiosulfate solution (N)

-

Eq_wt_SGB = equivalent weight of sodium this compound (133.08 g/mol )

-

W_sample = weight of the sodium this compound sample (g)

Spectroscopic and Chromatographic Analysis

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of sodium this compound.

-

¹H NMR: The proton NMR spectrum of sodium this compound in D₂O would be expected to show signals corresponding to the methine protons.[11][12]

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.[9]

-

IR Spectroscopy: The infrared spectrum reveals the presence of hydroxyl (-OH) and sulfonate (-SO₃) functional groups.[9][13]

High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable technique for the analysis of sodium this compound and related compounds. A reversed-phase HPLC method can be developed for its quantification.[14] For the analysis of glyoxal and its derivatives, an Aminex HPX-87H column with a dilute sulfuric acid mobile phase and refractive index or UV detection (at 210 nm) has been shown to be effective.[15][16][17]

Reactivity and Chemical Behavior

Sodium this compound is a stable compound under normal temperatures and pressures.[4] It is, however, incompatible with strong oxidizing agents.[4] Hazardous decomposition products upon heating include carbon monoxide, carbon dioxide, and oxides of sulfur.[11]

The reactivity of sodium this compound is primarily attributed to the presence of the glyoxal and bisulfite moieties.[1] It can participate in various chemical reactions, including nucleophilic additions.[1]

Use as a Crosslinking Agent

Glyoxal and its derivatives are known crosslinking agents for polymers containing hydroxyl groups, such as polyvinyl alcohol (PVA) and cellulose.[18][19] The crosslinking reaction typically occurs in an acidic environment and involves the formation of acetal (B89532) linkages.[18] This property is utilized to improve the mechanical and barrier properties of materials.[19]

Biological Activity and Signaling Pathways

While specific signaling pathways for the sodium this compound adduct are not extensively detailed in the literature, the biological effects of glyoxal, a key component, are well-documented. Glyoxal is a reactive dicarbonyl compound that can form adducts with biological macromolecules, including proteins and DNA.[2][20]

The formation of these adducts can lead to cellular damage and has been implicated in aging and various diseases.[2] Glyoxal can react with guanine (B1146940) residues in DNA to form stable adducts, which can lead to mutations.[20][21] In cellular systems, glyoxal has been shown to induce the production of interleukin-8 (IL-8) in intestinal cells through the generation of superoxide (B77818) anions and the activation of the MAPK p38 signaling pathway.[22]

Cells possess detoxification mechanisms for reactive carbonyls like glyoxal, primarily through the glyoxalase system.[23]

Safety and Handling

Sodium this compound is irritating to the eyes, respiratory system, and skin.[3][11] It is important to handle this compound with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[11] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[11] In case of contact with eyes or skin, flush immediately with plenty of water.[11]

Store in a cool, dry, well-ventilated place in a tightly closed container.[11]

Applications in Research and Development

Sodium this compound serves as a versatile reagent in organic synthesis. It has been used in the preparation of various compounds, including quinoxaline (B1680401) derivatives.[5] Its ability to act as a reducing agent and a fixing agent also makes it useful in the dye and textile industries.[1] In the context of drug development, its crosslinking properties could be explored for the formulation of hydrogels or other drug delivery systems. The biological activity of glyoxal and its adducts suggests that sodium this compound could be a tool for studying cellular stress responses and DNA damage.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Protein and nucleotide damage by glyoxal and methylglyoxal in physiological systems - role in ageing and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. orgsyn.org [orgsyn.org]

- 5. Glyoxal sodium bisulfite addition compound 332360-05-1 [sigmaaldrich.com]

- 6. US1988455A - Preparation of glyoxal - Google Patents [patents.google.com]

- 7. fao.org [fao.org]

- 8. Page loading... [wap.guidechem.com]

- 9. Glyoxal-sodium bisulfite | C2H4Na2O8S2 | CID 2723958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. GLYOXAL SODIUM BISULFITE(517-21-5) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. GLYOXAL SODIUM BISULFITE(517-21-5) IR2 spectrum [chemicalbook.com]

- 14. A Stability Indicating Method for the Determination of the Antioxidant Sodium Bisulfite in Pharmaceutical Formulation by RP-HPLC Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. CN101539543A - Method for detecting glyoxylate and glyoxal by high performance liquid chromatography - Google Patents [patents.google.com]

- 17. welch-us.com [welch-us.com]

- 18. Study of the Crosslinking of PVA with Glyoxal in LbL Nanocomposites [scirp.org]

- 19. A comparative study of the effects of chemical crosslinking agents on NBSK handsheet properties :: BioResources [bioresources.cnr.ncsu.edu]

- 20. DNA modifications by the mutagen glyoxal: adduction to G and C, deamination of C and GC and GA cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Formation mechanism of glyoxal-DNA adduct, a DNA cross-link precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Carbonyl compounds methylglyoxal and glyoxal affect interleukin-8 secretion in intestinal cells by superoxide anion generation and activation of MAPK p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Methylglyoxal and Its Adducts: Induction, Repair, and Association with Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Using Glyoxal for RNA Denaturation in Northern Blotting

Audience: Researchers, scientists, and drug development professionals.

Introduction: Northern blotting is a fundamental technique used to detect and analyze specific RNA molecules in a complex sample. A critical step in this process is the denaturation of RNA to eliminate secondary structures, ensuring that the molecules migrate through the electrophoresis gel based on their size alone. While formaldehyde (B43269) has traditionally been used for this purpose, glyoxal (B1671930) presents a safer and often more effective alternative.[1][2][3] Glyoxal reacts with RNA to form stable adducts that prevent intramolecular base pairing, leading to sharper bands and improved resolution.[2][4] These application notes provide a detailed protocol for using glyoxal in Northern blotting, from sample preparation to analysis.

Mechanism of Action: Glyoxal Interaction with RNA

Glyoxal (CHOCHO) is a small dialdehyde (B1249045) that denatures RNA by reacting primarily with guanine (B1146940) residues.[5][6][7] It forms a stable cyclic adduct with the N1 and N2 amino groups of guanine, which disrupts the Watson-Crick base pairing and maintains the RNA in a linear, denatured state during electrophoresis.[5][8][9] This reaction is stable at a pH below 7.0.[8] The adducts can be easily removed by shifting the pH to an alkaline condition (e.g., during transfer with a NaOH-containing buffer), which makes the RNA available for hybridization with a probe.[10][11][12]

Caption: Reaction of glyoxal with a guanine residue in an RNA molecule.

Experimental Protocols

This section provides a comprehensive protocol for Northern blotting using glyoxal for RNA denaturation. A modified procedure is described that uses a buffer system not requiring recirculation, simplifying the overall process.[10][11]

Data Presentation: Reagent Compositions and Experimental Parameters

For clarity and reproducibility, all quantitative data, including reagent compositions and key experimental parameters, are summarized in the tables below.

Table 1: Reagent Compositions

| Reagent | Stock Concentration | Working Concentration / Recipe for 1L |

| Glyoxal | 40% (w/v) | Deionized to pH < 7.0 with mixed-bed resin |

| Dimethyl Sulfoxide (DMSO) | 100% | N/A |

| 10X BPTE Buffer | 10X | 100 mM PIPES, 300 mM Bis-Tris, 10 mM EDTA |

| Glyoxal Loading Buffer (2X) | 2X | 50% Glycerol, 1X BPTE, 0.25% Bromophenol Blue, 0.25% Xylene Cyanol |

| RNA Denaturation Mix | N/A | 6 µL 40% Glyoxal, 12 µL DMSO, 2.4 µL 10X BPTE, 1 µL Ethidium (B1194527) Bromide (10 mg/mL) |

| Transfer Buffer | N/A | 7.5 mM NaOH |

Table 2: RNA Denaturation and Electrophoresis Parameters

| Parameter | Value / Condition | Notes |

| RNA Amount | Up to 30 µg per lane | [2] |

| Denaturation Temperature | 50°C | |

| Denaturation Time | 30 - 60 minutes | [8] |

| Agarose (B213101) Gel Concentration | 1.0% - 1.5% | Dependent on the size of RNA of interest |

| Electrophoresis Buffer | 1X BPTE | Recirculation is not required with this buffer[11] |

| Electrophoresis Voltage | 5 V/cm | [11] |

| Transfer Time (Vacuum) | 90 minutes | May need longer for very large RNAs[11] |

Detailed Methodologies

1. Preparation of Reagents:

-

Deionization of Glyoxal: Commercially available 40% glyoxal can be acidic. Before use, deionize it by stirring with a mixed-bed ion-exchange resin (e.g., Amberlite MB-1) until the pH is neutral. Store deionized glyoxal in small aliquots at -20°C.

-

10X BPTE Buffer: Prepare a 10X stock solution containing 100 mM PIPES, 300 mM Bis-Tris, and 10 mM EDTA. Adjust the pH to 6.5.

-

Glyoxal Loading Buffer: Prepare a 2X loading buffer containing 50% glycerol, 1X BPTE buffer, and tracking dyes.

2. RNA Sample Denaturation:

-

In an RNase-free microfuge tube, mix up to 10 µg of total RNA with RNase-free water to a final volume of 4.5 µL.

-

Prepare the denaturation master mix. For each sample, combine:

-

Add 21.9 µL of the denaturation mix to the 4.5 µL RNA sample.

-

Incubate the samples at 50°C for 30-60 minutes.[8]

-

After incubation, chill the samples on ice to prevent renaturation.

-

Add 5 µL of 2X Glyoxal Loading Buffer to each sample before loading onto the gel.

3. Agarose Gel Electrophoresis:

-

Prepare a 1.0% to 1.5% agarose gel using 1X BPTE buffer. Ensure the gel is cast in an RNase-free environment.

-

Place the gel in an electrophoresis chamber and fill it with 1X BPTE buffer, ensuring the gel is fully submerged.

-

Load the denatured RNA samples into the wells.

-

Run the gel at a constant voltage of approximately 5 V/cm until the bromophenol blue dye has migrated about two-thirds of the way down the gel.[11] With the BPTE buffer system, recirculation of the buffer is not necessary.[10][11]

4. RNA Transfer to Membrane:

-

After electrophoresis, the RNA is transferred from the gel to a nylon membrane.

-

A vacuum blotting apparatus is recommended for a rapid transfer.

-

Use 7.5 mM NaOH as the transfer buffer. The alkaline nature of this buffer serves two purposes: it facilitates the efficient transfer of RNA and simultaneously removes the glyoxal adducts from the guanine bases, making the RNA available for hybridization.[10][11]

-

Transfer for approximately 90 minutes. For larger RNA molecules (>5 kb), a longer transfer time may be required.[11]

-

After transfer, rinse the membrane in 2X SSC and crosslink the RNA to the membrane using a UV crosslinker.

5. Hybridization and Detection:

-

Prehybridize the membrane in a suitable hybridization buffer (e.g., ULTRAhyb™) to block non-specific binding sites.

-

Prepare a labeled probe (DNA, RNA, or oligonucleotide) specific to the RNA of interest.

-

Denature the probe (if double-stranded DNA) and add it to the fresh hybridization buffer.

-

Incubate the membrane with the probe overnight at the appropriate hybridization temperature.

-

Wash the membrane under stringent conditions to remove the unbound probe.

-

Detect the signal using an appropriate method (e.g., autoradiography for radioactive probes or chemiluminescence for non-isotopic probes).

Visualizations

Northern Blotting Workflow with Glyoxal Denaturation

Caption: Workflow for Northern blotting using glyoxal for RNA denaturation.

Advantages and Troubleshooting

Table 3: Comparison of Denaturing Agents

| Feature | Glyoxal System | Formaldehyde System |

| Safety | Less toxic, does not require a fume hood.[1][2] | Regulated carcinogen, requires use in a fume hood.[11] |

| Resolution | Often produces sharper, more distinct bands.[4][11] | Can sometimes result in smeared bands.[3] |

| Procedure | Simplified with non-recirculating buffers. | Often requires buffer recirculation or exchange.[11] |

| Reversibility | Adducts are easily reversed with alkaline pH.[6] | Crosslinks can be more difficult to reverse. |

| Mechanism | Forms cyclic adducts with guanine.[8] | Forms Schiff bases with G, A, and C; can cause RNA-protein crosslinking.[6] |

Common Troubleshooting Tips:

-

Smeared Bands: This may indicate RNA degradation. Ensure all solutions and equipment are RNase-free. Incomplete denaturation can also be a cause; verify the pH of the glyoxal and the incubation conditions.

-

No Signal: This could result from several issues:

-

Inefficient Transfer: Check transfer efficiency by staining the gel with ethidium bromide after blotting to see if RNA remains.[13]

-

Ineffective Probe: Verify probe quality and labeling efficiency.

-

Glyoxal Adducts Not Removed: Ensure the alkaline transfer buffer was used correctly to reverse the glyoxalation, making the RNA accessible for probing.[11]

-

-

High Background: This can be caused by insufficient blocking, a probe concentration that is too high, or inadequate washing post-hybridization.[13] Ensure hybridization and wash solutions are properly prepared and used at the correct temperatures.

References

- 1. Top Ten Northern Analysis Tips | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. The Basics: Northern Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 3. formaldehyde's function in Northern blot - Molecular Biology [protocol-online.org]

- 4. The Basics: Northern Analysis | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Glyoxals as in vivo RNA structural probes of guanine base-pairing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glyoxal fixation facilitates transcriptome analysis after antigen staining and cell sorting by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. File:Mechanism of glyoxal derivatives reacting with guanines.png - Wikimedia Commons [commons.wikimedia.org]

- 10. Northern blotting of RNA denatured in glyoxal without buffer recirculation. | Semantic Scholar [semanticscholar.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Northern blotting of RNA denatured in glyoxal without buffer recirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Top Ten Northern Analysis Tips | Thermo Fisher Scientific - US [thermofisher.com]

In Vivo RNA Structure Probing with Glyoxal: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vivo RNA structure probing using glyoxal (B1671930), a small, cell-permeable molecule that selectively modifies unpaired guanine (B1146940) nucleotides. This technique allows for the high-resolution analysis of RNA secondary structure within its native cellular environment, providing critical insights into RNA function, regulation, and its potential as a therapeutic target.

Principle of Glyoxal Probing

Glyoxal (CHOCHO) readily diffuses across cell membranes and reacts with the N1 and N2 atoms of guanine bases that are not protected by base-pairing or protein binding.[1] This reaction forms a bulky adduct on the guanine base. When reverse transcriptase encounters this modified guanine during cDNA synthesis, it stalls, leading to the production of a truncated cDNA product.[1] By analyzing the pattern of these reverse transcription stops, researchers can identify single-stranded and accessible guanine residues throughout a target RNA molecule, providing a snapshot of its in vivo structure.[1] While glyoxal primarily targets guanine, some reactivity with adenine (B156593) and cytosine has been observed to a lesser extent.[1]

Comparison with DMS-MaPseq

Glyoxal probing is a powerful tool that complements other in vivo RNA structure probing methods, most notably Dimethyl Sulfate Mutational Profiling with Sequencing (DMS-MaPseq). While glyoxal primarily targets guanines, DMS modifies unpaired adenines and cytosines.[1] This complementary nature allows for a more complete picture of RNA secondary structure.

| Feature | Glyoxal Probing | DMS-MaPseq |

| Target Nucleotides | Primarily unpaired Guanine (G)[1] | Unpaired Adenine (A) and Cytosine (C)[1][2] |

| Modification | Forms a bulky adduct on the guanine base[1] | Methylates the N1 of adenine and N3 of cytosine[3] |

| Detection Method | Reverse transcriptase stalling at the modified base[1] | Mutational profiling (mismatches) during reverse transcription[2] |

| Primary Advantage | Provides information on guanine accessibility, complementing DMS[1] | High-throughput and can report multiple structural features per molecule[2] |

| Limitations | Primarily limited to guanine residues[1] | Biases can be introduced during reverse transcription and library preparation[4] |

| Resolution | Single nucleotide | Single nucleotide |